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molecular formula C13H14ClNO6 B8387995 2-(2-Chloro-5-nitro-phenyl)-malonic acid diethyl ester

2-(2-Chloro-5-nitro-phenyl)-malonic acid diethyl ester

Cat. No. B8387995
M. Wt: 315.70 g/mol
InChI Key: IOAZOJUCLIIKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288552B2

Procedure details

To a suspension of 1-chloro-2-iodo-4-nitro-benzene (3.0 g, 10.58 mmol) in THF (11 ml) was added diethylmalonate (3.22 ml, 21.16 mmol), CuI (0.1 g, 0.529 mmol), 2-phenyl phenol (0.18 g, 1.058 mmol), and cesium carbonate (5.17 g, 15.87 mmol). The mixture was heated in a sealed tube at 70° C. for 28 hours. The mixture was cooled and partitioned between saturated aqueous ammonium chloride and EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4, filtered and concentrated to dryness under reduced pressure. Purification of the crude product by flash chromatography (hexanes:EtOAc 9:1) gave 2.3 g (688%) of 2-(2-chloro-5-nitro-phenyl)-malonic acid diethyl ester as a clear oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5.17 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1I.C([C:14](CC)([C:18]([O-:20])=[O:19])[C:15]([O-:17])=[O:16])C.[C:23]1(C2C=CC=CC=2O)C=CC=C[CH:24]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:42]1COC[CH2:43]1>[Cu]I>[CH2:23]([O:20][C:18](=[O:19])[CH:14]([C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1])[C:15]([O:17][CH2:42][CH3:43])=[O:16])[CH3:24] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])I
Name
Quantity
11 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
3.22 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Name
cesium carbonate
Quantity
5.17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
CuI
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous ammonium chloride and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by flash chromatography (hexanes:EtOAc 9:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 688%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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